molecular formula C10H10O3 B8609068 5-Hydroxy-2,2-dimethyl-benzofuran-3-one

5-Hydroxy-2,2-dimethyl-benzofuran-3-one

Cat. No. B8609068
M. Wt: 178.18 g/mol
InChI Key: BPKUTXDHBQPQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2,2-dimethyl-benzofuran-3-one is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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properties

Product Name

5-Hydroxy-2,2-dimethyl-benzofuran-3-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-hydroxy-2,2-dimethyl-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5,11H,1-2H3

InChI Key

BPKUTXDHBQPQIM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(O1)C=CC(=C2)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

80 mmol t-butylhydroquinone together with 80 mmol potassium bromate is suspended in 100 ml water. 20 drops 1 M sulfuric acid is added thereto while stirring. The reaction mixture is slowly heated to 80° C. while stirring. A clear orange solution of the quinone forms. When this is cooled to room temperature orange needles precipitate (t-butylbenzoquinone). These are dissolved in 400 ml ethanol while still wet. The solution is irradiated for 15 h at 5° C. with a 250 W sodium-vapour lamp (TLC control). The solvent is removed by distillation, the residue is washed with toluene/hexane 1:1. The remaining colourless crystalline residue (2-(2'-ethyl-2'-ethoxy-propyl)-hydroquinone) is fed into a mixture of 4 ml ethanol and 80 ml glacial acetic acid. 4 ml 40% aqueous tetrafluoroboric acid is added while stirring. The mixture is heated to 80° C. during which a clear solution forms. After cooling to room temperature it is poured onto 200 ml water and extracted with toluene. The organic phase is washed once with water and dried over potassium carbonate. After removing the solvent by distillation an oil remains (5-hydroxy-2,2-dimethyl-2,3-dihydro-benzofurane). The benzoylation, oxidation and saponification are carried out as described in example 15.
Quantity
80 mmol
Type
reactant
Reaction Step One
Quantity
80 mmol
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reactant
Reaction Step Two
[Compound]
Name
quinone
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
catalyst
Reaction Step Eight

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